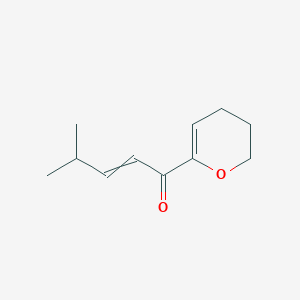
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is an organic compound that features a pyran ring fused with a pentenone moiety. This compound is of interest due to its unique structure, which combines a heterocyclic ring with an enone functionality, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include Lewis acids such as boron trifluoride or strong bases like sodium hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield saturated alcohols or alkanes.
Substitution: The pyran ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Substituted pyrans with various functional groups.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the enone functionality.
4-Methylpent-2-en-1-one: An enone without the pyran ring.
6-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted pyran derivative.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is unique due to its combination of a pyran ring and an enone functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
649570-50-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-9(2)6-7-10(12)11-5-3-4-8-13-11/h5-7,9H,3-4,8H2,1-2H3 |
Clave InChI |
DVLJFIKLZRLNLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC(=O)C1=CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


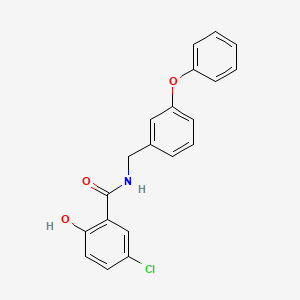
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)
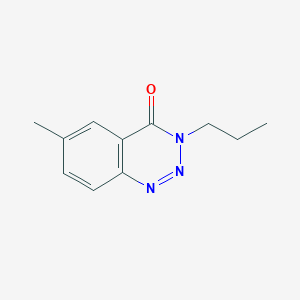
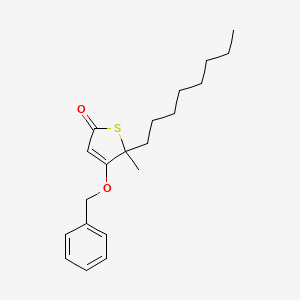
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
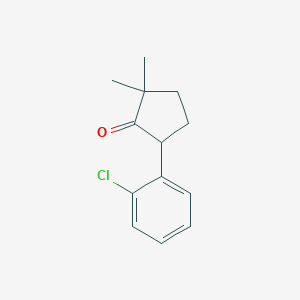
![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)
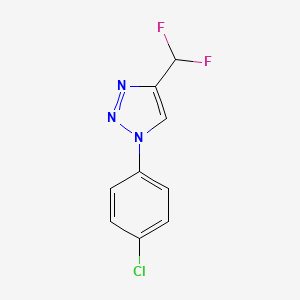
boranyl](/img/structure/B15168584.png)

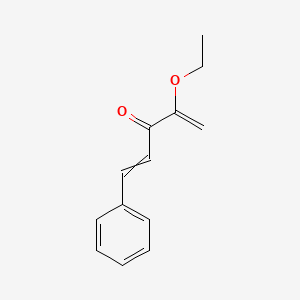
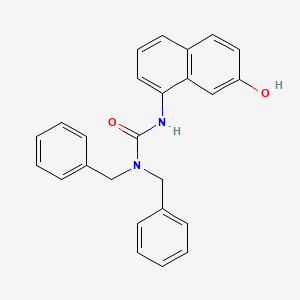
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
